

Confirming the Cellular Mechanism of FMF-04-159-R: A Comparative Guide

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Compound of Interest

Compound Name: FMF-04-159-R

Cat. No.: B10825826

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For Researchers, Scientists, and Drug Development Professionals

FMF-04-159-R is a chemical probe that acts as a reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16), both members of the TAIRE family of kinases. It serves as a crucial control compound for its covalent counterpart, FMF-04-159-2, allowing researchers to dissect the specific effects of reversible versus irreversible kinase inhibition. This guide provides a comparative analysis of **FMF-04-159-R**'s performance against other kinase inhibitors and details the experimental protocols used to validate its mechanism of action in a cellular context.

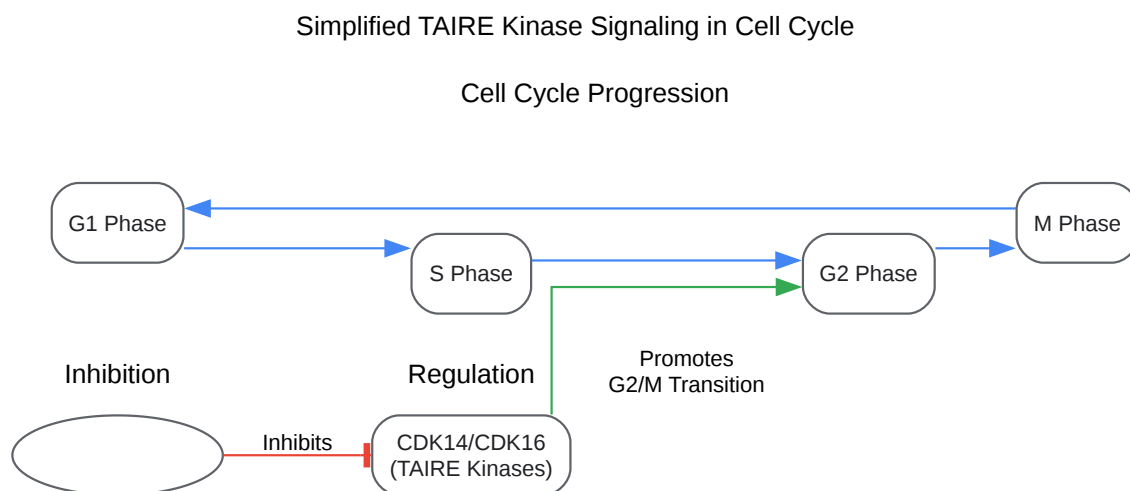
Performance Comparison of Kinase Inhibitors

The efficacy of **FMF-04-159-R** is best understood in the context of its inhibitory concentration (IC₅₀) against its primary targets and notable off-targets. The following table summarizes the biochemical and cellular IC₅₀ values for **FMF-04-159-R** and compares it with its covalent analog, FMF-04-159-2, and the broader spectrum CDK inhibitor, AT7519.

| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Assay Type |
|--------------|-------------------|-----------------------|------------------------|----------------------------|
| FMF-04-159-R | CDK14 | 139.1 | 563 | LanthaScreen & NanoBRET[1] |
| CDK16 | 5.9 | - | LanthaScreen[1] | |
| CDK2 | - | >500 | NanoBRET[1] | |
| FMF-04-159-2 | CDK14 | - | 39.6 | NanoBRET[1] |
| CDK16 | - | - | - | |
| CDK2 | - | 256 | NanoBRET[1] | |
| AT7519 | CDK1 | 210 | - | Kinase Assay[2] [3] |
| CDK2 | 47 | - | Kinase Assay[2] [3] | |
| CDK4 | 100 | - | Kinase Assay[2] [3] | |
| CDK5 | 13 | - | Kinase Assay[2] [3] | |
| CDK6 | 170 | - | Kinase Assay[2] [3] | |
| CDK9 | <10 | - | Kinase Assay[2] [3] | |
| CDK14 | Potent Inhibition | - | Pulldown Assay[1] | |
| TAIRE Family | Strong Activity | - | Pulldown Assay[1] | |

Signaling Pathway of TAIRE Family Kinases

CDK14 and CDK16 are members of the TAIRE family of kinases, which are involved in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest, providing a therapeutic avenue for cancer treatment. The simplified diagram below illustrates the general role of these kinases in cell cycle progression.



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Caption: TAIRE kinases in cell cycle progression.

Experimental Protocols

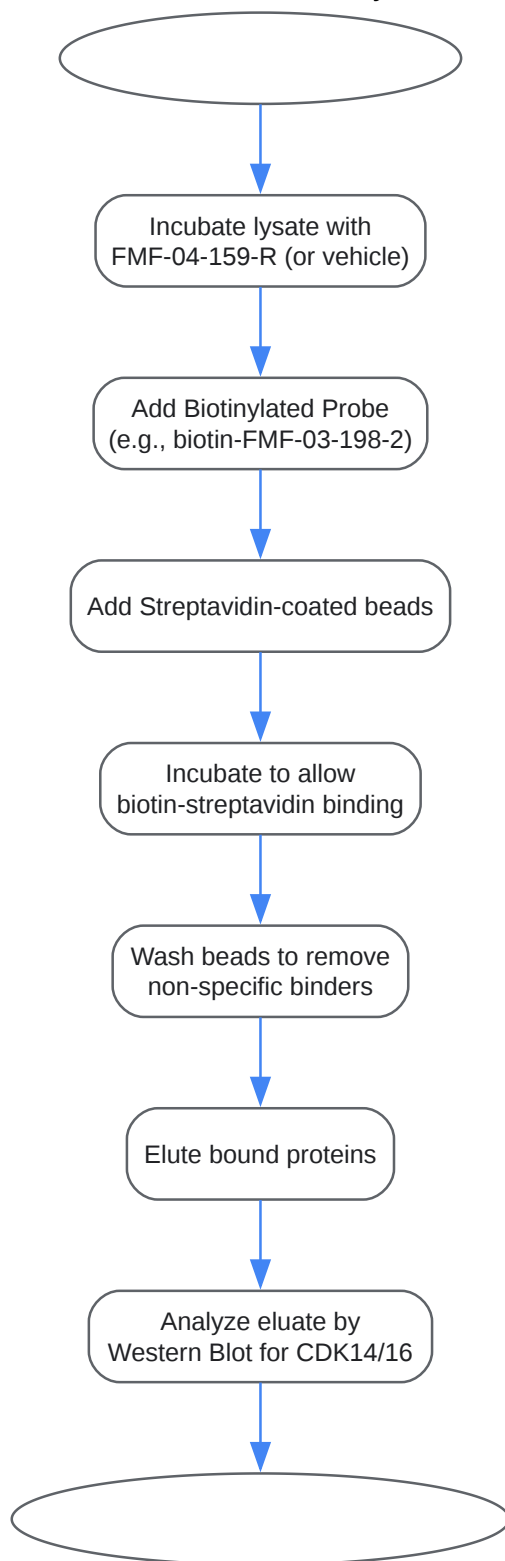
Validation of **FMF-04-159-R**'s mechanism of action relies on robust cellular assays. Below are detailed protocols for key experiments.

Biotin-Probe Pulldown Assay for Target Engagement

This assay is used to confirm the binding of **FMF-04-159-R** to its target kinases in a cellular lysate. A biotinylated probe that binds to the same kinases is used to pull down the targets, and the ability of **FMF-04-159-R** to compete for this binding is measured.

Experimental Workflow:

Biotin-Probe Pulldown Assay Workflow

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Caption: Workflow of the biotin-probe pulldown assay.

Methodology:

- **Cell Lysis:** HCT116 cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
- **Competition:** The cell lysate is pre-incubated with varying concentrations of **FMF-04-159-R** or a vehicle control.
- **Probe Incubation:** A biotinylated kinase probe (e.g., biotin-FMF-03-198-2) is added to the lysate and incubated to allow binding to target kinases.
- **Pulldown:** Streptavidin-coated magnetic beads are added to the lysate to capture the biotinylated probe and any bound proteins.
- **Washing:** The beads are washed multiple times to remove non-specifically bound proteins.
- **Elution:** The bound proteins are eluted from the beads.
- **Analysis:** The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for CDK14 and CDK16. A decrease in the amount of pulled-down CDK14/16 in the presence of **FMF-04-159-R** indicates successful target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of compound binding to a target protein in live cells.

Methodology:

- **Cell Transfection:** HEK293 cells are co-transfected with a plasmid encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase and a partner cyclin protein (e.g., Cyclin Y) to ensure proper complex formation.
- **Cell Plating:** Transfected cells are seeded into 96-well plates.
- **Compound Treatment:** A fluorescently labeled tracer that binds to the target kinase is added to the cells, followed by the addition of **FMF-04-159-R** at various concentrations.

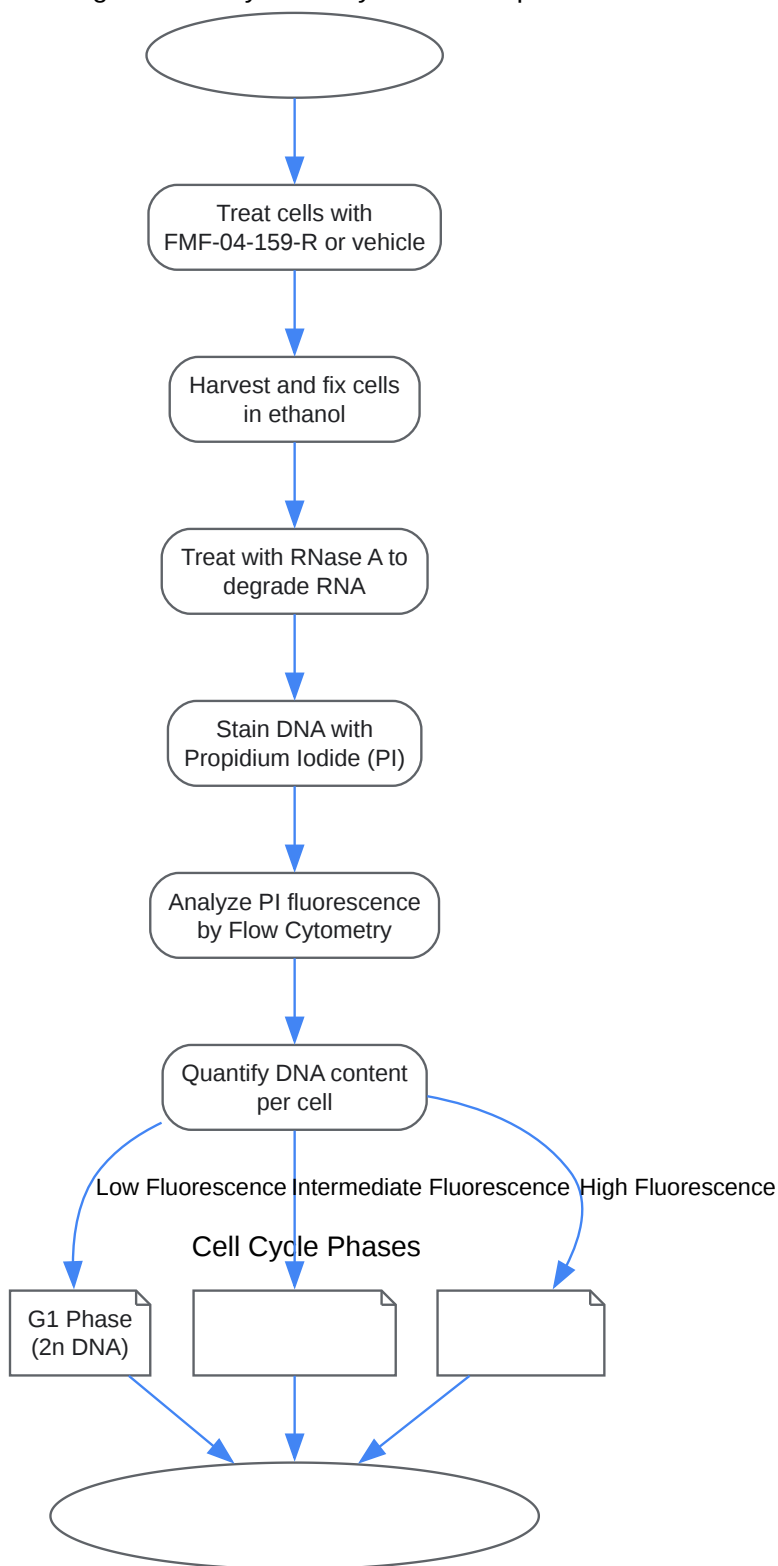
- **BRET Measurement:** After a 2-hour incubation, a substrate for NanoLuc® luciferase is added. The BRET signal, which is the ratio of the tracer's emission to the NanoLuc® emission, is measured.
- **Data Analysis:** A decrease in the BRET signal with increasing concentrations of **FMF-04-159-R** indicates displacement of the tracer and allows for the calculation of the cellular IC50 value.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of **FMF-04-159-R** on cell cycle progression, flow cytometry with propidium iodide (PI) staining is utilized.

Logical Flow of Cell Cycle Analysis:

Logic of Cell Cycle Analysis with Propidium Iodide

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Caption: Flow cytometry-based cell cycle analysis.

Methodology:

- Cell Treatment: HCT116 cells are treated with **FMF-04-159-R** or a vehicle control for a specified period (e.g., 24 or 48 hours).
- Cell Preparation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
- Staining: Fixed cells are treated with RNase A to eliminate RNA and then stained with a solution containing propidium iodide.
- Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
- Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An accumulation of cells in a particular phase suggests cell cycle arrest induced by the compound. Treatment with **FMF-04-159-R** has been shown to cause a modest increase in the G1 and G2/M populations in HCT116 cells.^[1]

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